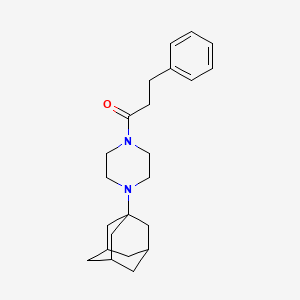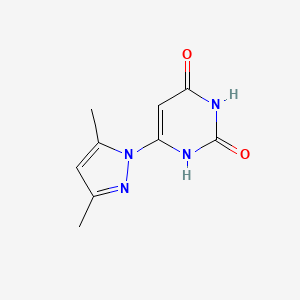
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine (AAPP) is a synthetic compound that belongs to the class of piperazine derivatives. It has attracted significant research attention due to its potential applications in the field of medicinal chemistry. AAPP has been studied for its various biological activities, including antipsychotic, analgesic, and anti-inflammatory effects.
Mechanism of Action
The exact mechanism of action of 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems, including dopamine, serotonin, and glutamate. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. It has also been shown to act as a serotonin 5-HT1A receptor agonist, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has also been shown to decrease the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Additionally, 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been shown to increase the release of endogenous opioids, which may contribute to its analgesic effects.
Advantages and Limitations for Lab Experiments
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has also been shown to have a high affinity for various receptor systems, making it a useful tool for studying the pharmacology of these systems. However, 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine also has some limitations for lab experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has not been extensively studied in vivo, which may limit its potential applications.
Future Directions
There are several potential future directions for research on 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine. One potential direction is to further study its antipsychotic effects and potential applications in the treatment of schizophrenia. Another potential direction is to study its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine and its potential interactions with other drugs and receptor systems.
Synthesis Methods
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine can be synthesized using a multi-step process that involves the reaction of adamantane with 3-phenylpropanoic acid and piperazine. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Scientific Research Applications
1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antipsychotic properties, making it a potential candidate for the treatment of schizophrenia. 1-(1-adamantyl)-4-(3-phenylpropanoyl)piperazine has also been studied for its analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c26-22(7-6-18-4-2-1-3-5-18)24-8-10-25(11-9-24)23-15-19-12-20(16-23)14-21(13-19)17-23/h1-5,19-21H,6-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNUMYXCRGKSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Adamantyl)piperazino]-3-phenyl-1-propanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5499344.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]hexanohydrazide](/img/structure/B5499355.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-6-methoxyhexanamide](/img/structure/B5499358.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5499375.png)
![N-isopropyl-2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5499382.png)
![9-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5499387.png)

![3-chloro-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5499398.png)
![1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5499401.png)
![4-benzyl-3-ethyl-1-[2-(2-hydroxyethoxy)ethyl]-1,4-diazepan-5-one](/img/structure/B5499409.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-L-histidinamide](/img/structure/B5499423.png)
![4-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5499431.png)
![3-ethyl-5-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5499432.png)
![N''-{4-[(4-methylbenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5499443.png)